Methyl 4-amino-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxylate
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Overview
Description
Pyrrolidine is a five-membered nitrogen heterocycle and thiazole is a heterocyclic compound that contains both sulfur and nitrogen in the ring . They are used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through ring construction from different cyclic or acyclic precursors . For thiazole derivatives, the synthesis involves the reaction of α-haloketones with thioamides .Molecular Structure Analysis
The molecular structure of these compounds can be solved by direct methods and refined by the full-matrix least-squares procedure .Chemical Reactions Analysis
The chemical reactions of these compounds can be influenced by steric factors and the spatial orientation of substituents .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined through various methods such as IR spectroscopy, NMR spectroscopy, and elemental analysis .Scientific Research Applications
Metal/Organo Relay Catalysis
- Researchers Galenko et al. (2015) developed a method for synthesizing Methyl 4-aminopyrrole-2-carboxylates using a FeCl2/Et3N binary catalytic system. This process involves a relay catalytic cascade reaction, demonstrating an innovative approach in organic synthesis (Galenko et al., 2015).
Synthesis of α-Aminopyrrole Derivatives
- Galenko et al. (2019) also developed a method to synthesize Methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones. This process showcases the versatility of these compounds in forming pyrrole-containing products (Galenko et al., 2019).
Antimicrobial Activity
- A study by Nural et al. (2018) on Methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives revealed significant antibacterial activity. This highlights the potential of these compounds in developing new antimicrobial agents (Nural et al., 2018).
Synthesis of Novel Benzothiazole Derivatives
- Research by Bhoi et al. (2016) involved synthesizing novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives. This study showcases the potential of these compounds in medicinal chemistry (Bhoi et al., 2016).
Scaffold for Highly Functionalised Isoxazoles
- Ruano et al. (2005) developed a convenient scaffold for synthesizing highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives, demonstrating the compound's utility in creating diverse chemical structures (Ruano et al., 2005).
Antioxidant Agent Synthesis
- Hossan's (2020) work on 5-arylazo-2-chloroacetamido-4-methylthiazole derivatives highlights the potential of these compounds as antioxidants, expanding their application in healthcare (Hossan, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 4-amino-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c1-14-8(13)6-7(10)11-9(15-6)12-4-2-3-5-12/h2-5,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWAIDNVUIJHLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(S1)N2CCCC2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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